N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
Description
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a heterocyclic compound featuring a fused imidazo-triazol core substituted with a 4-methylphenyl group at position 2 and a 5-oxo-5,6-dihydro moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to bromine and triazole-based motifs. While direct bioactivity data for this compound are absent in the provided evidence, analogs with similar substituents exhibit antimicrobial, anticancer, or kinase-inhibitory properties .
Properties
Molecular Formula |
C19H16BrN5O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C19H16BrN5O2/c1-11-2-4-12(5-3-11)17-22-19-23-18(27)15(25(19)24-17)10-16(26)21-14-8-6-13(20)7-9-14/h2-9,15H,10H2,1H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
WNBPYICPFWWDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The thione group in 6m (C=S at 1212 cm⁻¹) enhances hydrogen-bonding capacity compared to the target’s acetamide (C=O ~1650–1700 cm⁻¹) .
- The oxadiazole in 4o likely improves lipophilicity and membrane permeability relative to the triazol system .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Analysis :
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